molecular formula C13H26N2O4 B7910844 (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B7910844
M. Wt: 274.36 g/mol
InChI Key: QITBKOUSMJIKRJ-JTQLQIEISA-N
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Description

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 87694-50-6) is a chiral organic compound with a molecular formula of C₁₃H₂₆N₂O₄ and a molecular weight of 274.36 g/mol . Its IUPAC name highlights the (S)-configuration at the stereogenic center, a tert-butyl carbamate group, and a methoxymethylamino substituent . The compound is primarily used in research and development as a synthetic intermediate, particularly in peptide chemistry, where the tert-butyl carbamate (Boc) group serves as a protective moiety for amines .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBKOUSMJIKRJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709924
Record name N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87694-50-6
Record name N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the use of protecting groups for amines, such as the tert-butyloxycarbonyl (Boc) group. The Boc group can be installed on the amine nitrogen under mild conditions and removed with strong acid or heat . Another method involves the use of carbon dioxide-based synthesis, which is a greener and more sustainable approach .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection, and p-toluenesulfonyl chloride for activation . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through

Biological Activity

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, with the molecular formula C13H26N2O4C_{13}H_{26}N_{2}O_{4} and CAS Number 87694-50-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC13H26N2O4
Molecular Weight274.36 g/mol
CAS Number87694-50-6
Purity≥ 99%

The compound exhibits biological activity primarily through its role as a peptidomimetic inhibitor. Peptidomimetics are designed to mimic peptide structures while enhancing stability and bioavailability. In particular, (S)-tert-butyl carbamate derivatives have shown promise in inhibiting proteases such as TMPRSS2, which is crucial for viral entry in cells, including SARS-CoV-2.

Inhibition of TMPRSS2

Recent studies indicate that peptidomimetic inhibitors targeting TMPRSS2 can effectively block viral entry into host cells. The compound has demonstrated significant inhibitory constants (KiK_i) in the low nanomolar range against TMPRSS2, suggesting a high potency for antiviral applications. For example, compounds similar to (S)-tert-butyl carbamate have shown KiK_i values ranging from 2.5 nM to 57.5 nM, indicating their effectiveness in preventing viral infections .

Therapeutic Applications

  • Antiviral Agents : The primary application of (S)-tert-butyl carbamate is in the development of antiviral therapies against viruses that utilize TMPRSS2 for cell entry. Its ability to inhibit this protease positions it as a candidate for treating infections like COVID-19.
  • Cancer Therapy : There is potential for this compound in oncology, particularly in modulating pathways involved in tumor growth and metastasis through targeted protease inhibition.

Study on Antiviral Activity

A study published in Nature detailed the development of peptidomimetic inhibitors that include (S)-tert-butyl carbamate derivatives. These inhibitors were shown to effectively prevent SARS-CoV-2 infection in vitro by blocking the activity of TMPRSS2. The stability of these compounds in human plasma also suggests they could be viable candidates for further clinical development .

In Vivo Efficacy

In vivo studies are necessary to evaluate the full therapeutic potential of (S)-tert-butyl carbamate. Preliminary results indicate that compounds with similar structures exhibit favorable pharmacokinetics and bioavailability, which are essential for effective therapeutic outcomes.

Comparison with Similar Compounds

Key Properties :

  • Smile Code : O=C(OC(C)(C)C)NC@@HC(N(OC)C)=O .
  • Storage : Requires a tightly closed container in a cool, dry, well-ventilated area away from ignition sources .
  • Safety : Hazardous upon skin/eye contact; necessitates personal protective equipment (PPE) and engineering controls .

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents and functional groups. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

CAS No. Compound Name Molecular Formula MW (g/mol) Key Structural Differences Similarity Score
87694-50-6 (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate C₁₃H₂₆N₂O₄ 274.36 Reference compound with 4-methylpentan backbone N/A
1172623-95-8 tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate C₁₂H₂₀N₂O₄ 256.30 Pent-4-ynyl group replaces 4-methylpentan; unsaturated alkyne 0.67
92235-39-7 (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate C₁₀H₁₈N₂O₃ 214.26 Cyclic piperidinone ring replaces linear chain 0.67
87694-53-9 (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate C₁₅H₂₄N₂O₄ 296.37 Phenyl substituent replaces 4-methyl group 0.66

Structural and Functional Differences

CAS 1172623-95-8 :

  • The pent-4-ynyl group introduces an alkyne, enhancing reactivity in click chemistry but reducing stability under oxidative conditions compared to the saturated 4-methylpentan chain in the reference compound .
  • Lower molecular weight (256.30 vs. 274.36) may improve solubility in polar solvents.

Absence of methoxymethylamino group simplifies synthesis but reduces versatility in coupling reactions.

CAS 87694-53-9 :

  • The phenyl group increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility .
  • Higher molecular weight (296.37) may impact pharmacokinetics in drug discovery contexts.

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